![molecular formula C24H26N4O2 B14267840 N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide CAS No. 139062-05-8](/img/structure/B14267840.png)
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of two aminophenyl groups attached to a benzene-1,3-dicarboxamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of benzene-1,3-dicarboxylic acid with 2-(4-aminophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and solvent composition. The scalability of the synthesis process is crucial for producing the compound in large quantities for commercial applications.
化学反应分析
Types of Reactions
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N1,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-aminophenyl)-1,3-bis(aminomethyl)benzene dihydrochloride
- N,N’-Bis(2-aminophenyl)oxamide
- N,N’-Bis(4-nitro-benzylidene)-benzene-1,4-diamine
Uniqueness
N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
属性
CAS 编号 |
139062-05-8 |
|---|---|
分子式 |
C24H26N4O2 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
1-N,3-N-bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H26N4O2/c25-21-8-4-17(5-9-21)12-14-27-23(29)19-2-1-3-20(16-19)24(30)28-15-13-18-6-10-22(26)11-7-18/h1-11,16H,12-15,25-26H2,(H,27,29)(H,28,30) |
InChI 键 |
WWCWSELUJKTWAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N)C(=O)NCCC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


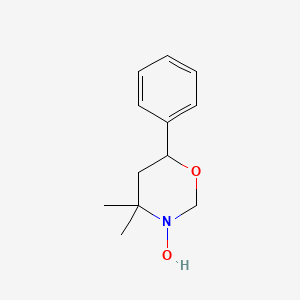
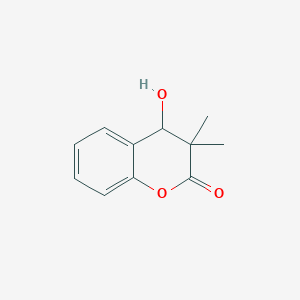
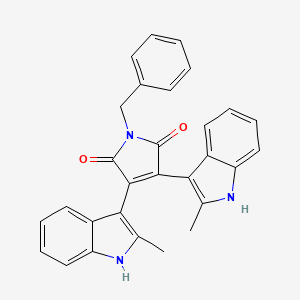
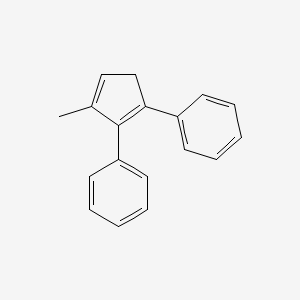
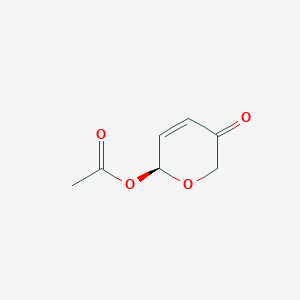
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
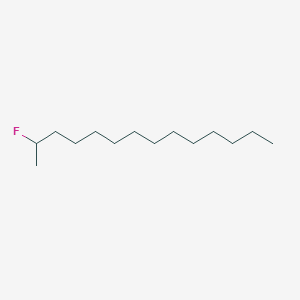
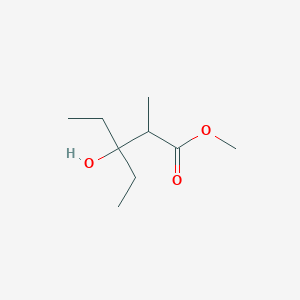
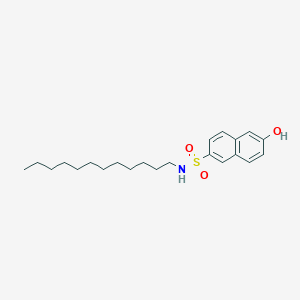
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
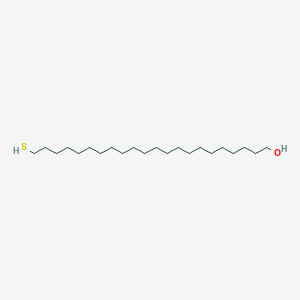
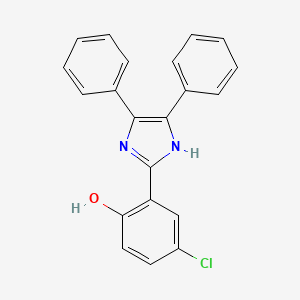
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
